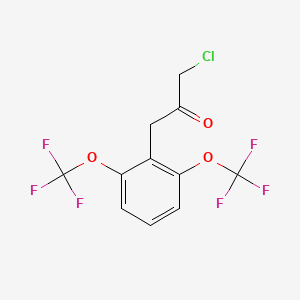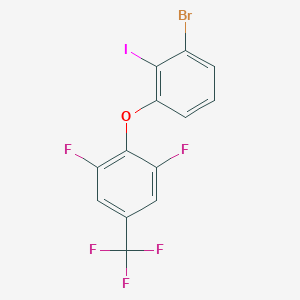![molecular formula C10H11Cl2N5 B14074392 2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine CAS No. 101850-43-5](/img/structure/B14074392.png)
2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimido[5,4-d]pyrimidines, which are bicyclic systems containing two fused six-membered rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 2,8-dichloropyrimidine with N,N-diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with primary amines can yield N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine derivatives, while oxidation can produce N-oxides .
Scientific Research Applications
2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,8-Dichloropyrimido[5,4-d]pyrimidine: Lacks the N,N-diethyl groups.
N,N-Diethylpyrimido[5,4-d]pyrimidin-4-amine: Lacks the chlorine atoms at positions 2 and 8.
2,8-Dichloro-N,N-dimethylpyrimido[5,4-d]pyrimidin-4-amine: Contains N,N-dimethyl groups instead of N,N-diethyl groups.
Uniqueness
2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine is unique due to the presence of both chlorine atoms and N,N-diethyl groups, which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications .
Properties
CAS No. |
101850-43-5 |
|---|---|
Molecular Formula |
C10H11Cl2N5 |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
2,8-dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H11Cl2N5/c1-3-17(4-2)9-7-6(15-10(12)16-9)8(11)14-5-13-7/h5H,3-4H2,1-2H3 |
InChI Key |
UOPRPCBCBQMLEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1N=CN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



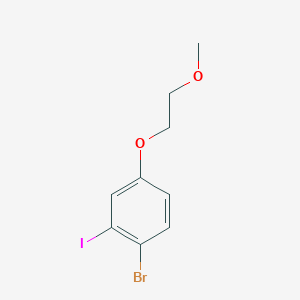
![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)
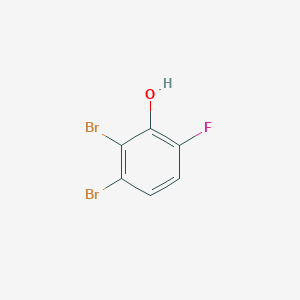


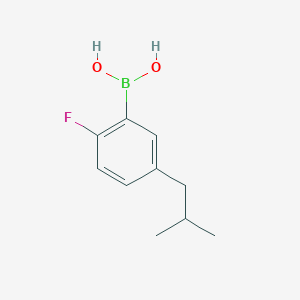
![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)
![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
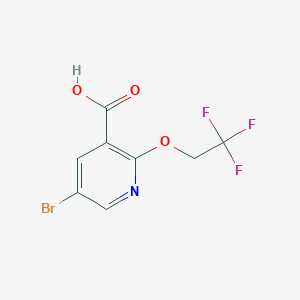
![3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one](/img/structure/B14074371.png)

